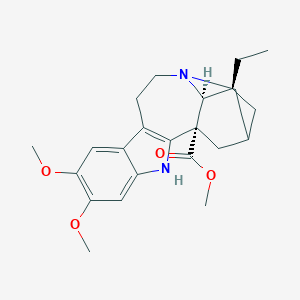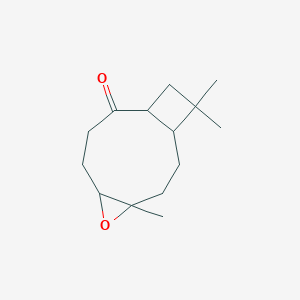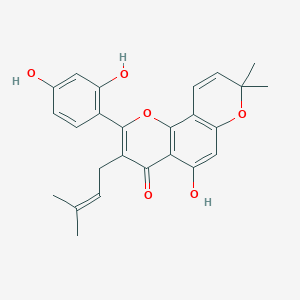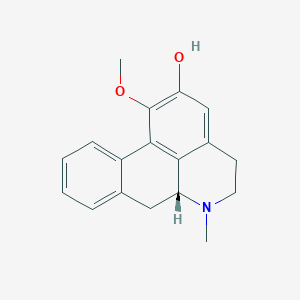
アルトカルピン
説明
Artocarpin is a prenylated flavonoid found in jackfruit . It has demonstrated several anti-inflammatory and anti-tumor properties . It is also known to induce apoptosis, causing the death of tumor cells .
Synthesis Analysis
The total syntheses of Artocarpin were achieved for the first time via a linear reaction sequence of 9 and 12 steps with the overall yields of 14% and 3.5%, respectively, starting from commercially available 1,3,5-trimethoxybenzene .
Molecular Structure Analysis
Artocarpin is a flavonoid with two regioisomeric isoprenyl side chains . The crystal structures of Artocarpin have been studied and documented .
Chemical Reactions Analysis
Artocarpin is known to contain an abundance of flavonoids, phenols, steroids, tannins, saponins, and triterpenoids . These compounds have various activities such as antimicrobial, antifungal, antiviral, antidiabetic, anticancer, antimalarial, anti-inflammatory, and antioxidant .
Physical And Chemical Properties Analysis
Artocarpin is a yellow powder with the molecular formula C26H28O6 and a molecular weight of 436.5 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .
科学的研究の応用
抗炎症作用
アルトカルピンは、抗炎症作用を持つことが判明しました . アルトカルピンを含む、アルトカルプス種は、その植物化学成分と薬理作用について広く研究されてきました . 伝統医学では炎症の治療に用いられてきました .
抗マラリア活性
アルトカルピンは、抗マラリア剤としての可能性も研究されています . フラボノイドとトリテルペノイドの抗マラリア剤としてのメカニズムを理解するためには、さらなる研究が必要です .
抗糖尿病作用
アルトカルピンは、抗糖尿病作用を持つことが判明しました . これは、世界中で糖尿病の有病率が高まっていることを考えると、特に重要です .
抗酸化作用
アルトカルピンは、抗酸化作用を持つことが判明しました . 抗酸化物質は、不安定な分子であるフリーラジカルによって引き起こされる細胞への損傷を予防または遅らせることができる物質です。フリーラジカルは、環境やその他のストレスに対する反応として、体が作り出すものです .
化学予防および抗がん作用
作用機序
Artocarpin is a prenylated flavonoid found in the plant Artocarpus heterophyllus, also known as jackfruit . It has been studied for its various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities .
Target of Action
Artocarpin primarily targets the Focal Adhesion Kinase (FAK) . FAK is a protein that plays a crucial role in cell movement and dissemination, making it a key player in cancer metastasis . Artocarpin also interacts with Pseudomonas aeruginosa , a bacterium associated with nosocomial infections .
Mode of Action
Artocarpin interacts with its targets in several ways. It inhibits FAK, resulting in the suppression of Epithelial to Mesenchymal Transition (EMT) and migratory behaviors of lung cancer cells . In addition, artocarpin enhances the antibacterial activity of tetracycline against Pseudomonas aeruginosa by disrupting membrane permeability, leading to bacterial cell death .
Biochemical Pathways
Artocarpin affects several biochemical pathways. It suppresses the activation of apoptosis-related molecules such as caspase-3, p-p53, p-p38, and NF-κB p65, and reduces the secretion of the proinflammatory cytokine TNF-α . It also influences the expression of the protein known as transforming growth factor-beta (TGF-β), promoting the proliferation of fibroblast cells and hastening wound healing .
Result of Action
Artocarpin has several molecular and cellular effects. It suppresses free radical production, inhibits cell migration, invasion, and filopodia formation, and dramatically suppresses anchorage-independent growth, cancer stem cell spheroid formation, and viability of CSC-rich spheroids . It also accelerates skin wound healing, possibly by accelerating the inflammatory phase and increasing myofibroblast differentiation .
Action Environment
Environmental factors can influence the action of artocarpin. For instance, the presence of other compounds, such as tetracycline, can enhance the antibacterial activity of artocarpin . .
将来の方向性
Artocarpin has shown promising results in the field of cancer research, particularly in lung cancer cells . More research is required to understand the flavonoid and triterpenoid mechanisms as antimalarial agents . Highly collaborative programs that integrate conventional and modern techniques will be crucial for the future applications of Artocarpin as a possible source of medicinal natural products .
特性
IUPAC Name |
2-(2,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-6-[(E)-3-methylbut-1-enyl]-3-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O6/c1-14(2)6-9-18-21(31-5)13-22-23(24(18)29)25(30)19(10-7-15(3)4)26(32-22)17-11-8-16(27)12-20(17)28/h6-9,11-14,27-29H,10H2,1-5H3/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGDFVQWQJIMEK-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CC1=C(C=C2C(=C1O)C(=O)C(=C(O2)C3=C(C=C(C=C3)O)O)CC=C(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/C1=C(C=C2C(=C1O)C(=O)C(=C(O2)C3=C(C=C(C=C3)O)O)CC=C(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Artocarpin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030849 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
7608-44-8 | |
| Record name | Artocarpin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030849 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
174 - 175 °C | |
| Record name | Artocarpin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030849 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does artocarpin exert its anti-cancer effects?
A: Research suggests that artocarpin induces apoptosis in various cancer cell lines, including lung cancer [], osteosarcoma [, ], and colorectal cancer []. The compound achieves this by targeting multiple pathways, including:
- ROS-mediated MAPKs and Akt activation: Artocarpin stimulates the production of reactive oxygen species (ROS), leading to the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2 and p38, as well as Akt. These signaling cascades ultimately converge on apoptosis, either through p53-dependent or independent mechanisms [].
- Mitochondrial pathway: Artocarpin induces mitochondrial depolarization, release of cytochrome c, and activation of caspases []. This pathway is also intertwined with ROS generation and modulation of Bcl-2 family proteins [, , ].
- Focal Adhesion Kinase (FAK) inhibition: Artocarpin shows potential in targeting FAK, a key regulator of cancer cell migration and invasion []. By inhibiting FAK downstream signaling (e.g., Akt, mTOR, Cdc42) and suppressing epithelial-mesenchymal transition (EMT) markers, artocarpin reduces the migratory and invasive potential of lung cancer cells [].
Q2: Does artocarpin impact cell cycle progression?
A: Yes, artocarpin has been shown to induce G1 phase cell cycle arrest in colon cancer cells []. This arrest precedes both apoptotic and autophagic cell death [], suggesting a multi-pronged approach to inhibiting cancer cell growth.
Q3: What is the molecular formula and weight of artocarpin?
A: The molecular formula of artocarpin is C26H28O6 [, ], and its molecular weight is 436.5 g/mol [].
Q4: What spectroscopic data are available for characterizing artocarpin?
A: Artocarpin has been characterized using various spectroscopic techniques including UV-Vis, IR, NMR (1H and 13C), and Mass Spectrometry [, , , , ]. These techniques provide information about the compound's functional groups, structural features, and molecular weight.
Q5: Beyond anti-cancer activity, what other pharmacological effects does artocarpin exhibit?
A5: Artocarpin demonstrates a wide array of pharmacological activities:
- Anti-inflammatory and Analgesic: Artocarpin-rich extracts and purified artocarpin effectively reduce paw edema and pain in animal models, showing comparable efficacy to standard drugs like indomethacin and diclofenac sodium [].
- Antibacterial: Artocarpin exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria [, ]. Notably, it demonstrates synergistic effects when combined with certain antibiotics, enhancing their efficacy against multidrug-resistant strains [, ].
- Anti-tyrosinase and Skin-Whitening: Artocarpin inhibits tyrosinase, a key enzyme involved in melanin synthesis, leading to skin-whitening effects. It protects against UVB-induced skin damage and shows promise as a cosmetic ingredient for anti-aging and moisturizing products [, , ].
- Antioxidant: Artocarpin demonstrates antioxidant activity, scavenging free radicals and protecting cells from oxidative stress [, , ].
- Other Activities: Artocarpin has also been reported to possess antiandrogen, antitubercular, antiplasmodial, neuraminidase inhibitory, termiticidal, and wound healing activities [, ].
Q6: Are there any potential applications of artocarpin in treating infectious diseases?
A: Artocarpin shows promise as a potential therapeutic agent for bacterial infections, particularly against multidrug-resistant strains. Its ability to synergize with existing antibiotics [, ] and target bacteria in different physiological states, including biofilms and intracellular infections, makes it a promising candidate for further development [].
Q7: How does artocarpin compare to other natural compounds with similar activities?
A: Artocarpin's efficacy as a skin-whitening agent has been compared to other known inhibitors, such as kojic acid and hydroquinone []. While all compounds demonstrate inhibitory effects on tyrosinase and melanin production, artocarpin shows a favorable profile with minimal impact on cell morphology at effective concentrations [].
Q8: What analytical methods are commonly used to characterize and quantify artocarpin?
A: High-performance liquid chromatography (HPLC) is frequently employed for both the isolation and quantification of artocarpin [, , ]. Spectroscopic techniques like UV-Vis, IR, and NMR are used for structural characterization [, , , , ].
Q9: What is known about the pharmacokinetics of artocarpin?
A: While detailed pharmacokinetic studies are limited, one study utilized in vitro liver microsomes to investigate the metabolism of artocarpin across different species []. The findings suggest that artocarpin exhibits significant species differences in its metabolism, with rats and monkeys showing higher metabolic capacity compared to humans [].
Q10: Are there any known safety concerns associated with artocarpin?
A: Toxicity studies on artocarpin are limited. While it has shown minimal cytotoxicity in some cell lines at effective concentrations [, ], comprehensive toxicological evaluations are needed to fully assess its safety profile.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(1S,3S)-3-[2-Hydroxy-4-(1,1-dimethyloctyl)phenyl]cyclohexanol](/img/structure/B208284.png)
![2-[(1S,3S)-3-Hydroxycyclohexyl]-5-(2-methyloctan-2-YL)phenol](/img/structure/B208285.png)





![[(2E)-6-(acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B208902.png)